N-Ethylpiperidin-3-amine
Description
Significance of Piperidine (B6355638) Derivatives in Organic Chemistry and Drug Discovery
Piperidine, a six-membered heterocyclic amine, and its derivatives are of paramount importance in the pharmaceutical industry. nih.govnih.gov These structures are integral to more than twenty classes of pharmaceuticals and are also found in numerous alkaloids. nih.govnih.govencyclopedia.pub The prevalence of the piperidine motif is a testament to its ability to interact with biological targets, contributing to a wide array of pharmacological activities. ontosight.ai
Piperidine derivatives have been shown to exhibit a broad spectrum of biological effects, including analgesic, anti-inflammatory, antihistaminic, and central nervous system modulating properties. ontosight.ai Their diverse applications extend to treatments for cancer, Alzheimer's disease, and infectious diseases. encyclopedia.pub The ability to readily modify the piperidine ring allows chemists to fine-tune the properties of these molecules, leading to the development of new therapeutic agents. wisdomlib.org The synthesis of various substituted piperidines, spiropiperidines, and condensed piperidine systems is a continuous focus of research, highlighting the enduring significance of this structural class. nih.govnih.gov
Research Context of N-Ethylpiperidin-3-amine as a Core Scaffold
This compound serves as a crucial building block, or scaffold, in the construction of more complex molecules. In drug discovery, a scaffold is a core structure upon which various chemical groups can be attached to create a library of compounds with diverse properties. bham.ac.uk The inherent chirality and the presence of a reactive amine group in this compound make it a particularly useful scaffold for exploring novel chemical space and developing new therapeutic agents. lookchem.com
The ethyl group on the piperidine nitrogen and the amine group at the 3-position provide specific points for chemical modification, allowing for the systematic alteration of a molecule's size, shape, and electronic properties. This targeted modification is a key strategy in medicinal chemistry for optimizing the interaction of a drug candidate with its biological target. For instance, this compound has been utilized as an intermediate in the synthesis of Amisulpride impurity G, demonstrating its relevance in pharmaceutical development and quality control. chemicalbook.comsynzeal.com Research has also explored its use in the development of 5-HT1A partial agonists, highlighting its potential in creating compounds that target specific receptors in the central nervous system. nih.gov
The following table provides a summary of the key chemical properties of this compound:
| Property | Value |
| Molecular Formula | C7H16N2 |
| Molecular Weight | 128.22 g/mol |
| CAS Number | 6789-94-2 |
| Boiling Point | 155.1±8.0 °C (Predicted) |
| Density | 0.898±0.06 g/cm3 (Predicted) |
Data sourced from multiple chemical suppliers and databases. lookchem.comsynzeal.comfluorochem.co.ukenaminestore.com
The continued investigation of this compound and its derivatives is expected to yield new insights into the development of novel therapeutics for a range of diseases.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-ethylpiperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-2-9-7-4-3-5-8-6-7/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTMGJAGTIOOIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611908 | |
| Record name | N-Ethylpiperidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249848-14-3 | |
| Record name | N-Ethylpiperidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Preparation Routes for N Ethylpiperidin 3 Amine
Reductive Amination Strategies for N-Ethylpiperidin-3-amine Synthesis
Reductive amination stands as a cornerstone in the synthesis of amines, offering a high degree of versatility and efficiency. This method typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine. For this compound, this strategy can be applied in several ways.
Direct Reductive Amination Protocols
Direct reductive amination provides a straightforward route to this compound. A common approach involves the reaction of a suitable piperidone precursor with an ethylating agent and a reducing agent. For instance, the synthesis can start from N-protected 3-piperidone. The reaction with ethylamine (B1201723) generates an iminium ion intermediate, which is then reduced to form the N-ethylated piperidine (B6355638) ring.
A notable variation of this is the N-ethylation of a pre-existing aminopiperidine. In one such procedure, a secondary amine on the piperidine ring can be ethylated via reductive amination using acetaldehyde (B116499) and a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov This specific reagent is selective for the reduction of imines and protonated imines over carbonyl groups, making it highly effective for this transformation. chemistry.coach The reaction proceeds through the formation of an imine between the secondary amine and acetaldehyde, which is subsequently reduced to the tertiary ethylamine. nih.gov
Table 1: Reagents for Direct Reductive Amination
| Carbonyl Source | Amine Source/Ethylating Agent | Reducing Agent | Key Feature | Reference |
| N-protected 3-piperidone | Ethyl glycinate | NaBH(OAc)₃ | Formation of a new stereocenter. | acs.org |
| Cbz-protected piperidine | Acetaldehyde | NaBH(OAc)₃ | N-ethylation of a secondary amine byproduct. | nih.gov |
| Aldehyde/Ketone | Primary Amine | Sodium Cyanoborohydride (NaBH₃CN) | Selective reduction of the intermediate imine. | chemistry.coach |
| 1-Boc-3-piperidone | Isopropylamine (amine donor) | ω-Transaminases (Biocatalyst) | Asymmetric synthesis of the amine precursor. | beilstein-journals.org |
Hydrogenation Approaches for Piperidine Ring Formation
Catalytic hydrogenation is a fundamental method for synthesizing the piperidine ring from pyridine (B92270) precursors. nih.gov This approach is highly effective and can be adapted for the synthesis of this compound. The strategy involves the reduction of an appropriately substituted pyridine ring, which can be N-ethylated before, during, or after the hydrogenation process.
One pathway is the catalytic hydrogenation of an N-ethylpyridinium salt, such as N-ethylpyridinium chloride, using a platinum oxide catalyst. orgsyn.org This directly yields N-ethylpiperidine. To obtain the 3-amino derivative, one would start with a 3-amino-N-ethylpyridinium salt. Another route involves the reductive alkylation of pyridine itself with ethanol (B145695) over a Raney nickel or Langenback catalyst, which can produce N-ethylpiperidine in high yield. orgsyn.org
The choice of catalyst is critical for the efficiency and selectivity of the hydrogenation. Various transition metals, including ruthenium, rhodium, iridium, cobalt, and nickel, have been employed for the hydrogenation of pyridine derivatives. nih.govmdpi.com For example, N-acetylpiperidine can be hydrogenated to N-ethylpiperidine at elevated temperature and pressure using specific catalysts. csic.es While this example starts with an amide, it demonstrates the principle of forming the N-ethyl group via reduction. The synthesis of the 3-aminopiperidine core itself can be achieved by the hydrogenation of 3-aminopyridine (B143674) derivatives, often requiring protection of the amino group and the use of specific catalysts like rhodium to achieve total reduction of the pyridine ring. google.com
Nucleophilic Substitution and Alkylation Pathways
Direct alkylation of amines via nucleophilic substitution is a classical C-N bond-forming reaction. This pathway can be applied to the synthesis of this compound by reacting a 3-aminopiperidine precursor with an ethylating agent.
Alkylation of Aminopiperidines
The most direct synthesis of this compound via this route involves the reaction of 3-aminopiperidine with an ethyl halide, such as ethyl iodide or ethyl bromide. orgsyn.orgpearson.com In this SN2 reaction, the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbon of the ethyl halide and displacing the halide leaving group. chemistry.coach This method is conceptually simple but presents significant challenges, primarily the potential for multiple alkylations. chemistrysteps.com
To achieve the desired mono-N-ethylation, the reaction conditions must be carefully controlled. The reactivity of the secondary amine of the piperidine ring makes it susceptible to alkylation. The primary amino group at the 3-position would also be reactive, leading to a mixture of products if not properly managed. Therefore, a common strategy involves using a starting material where the 3-amino group is protected, such as with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group. This allows for the selective alkylation of the piperidine nitrogen.
Polyalkylation Control and Selectivity
A major drawback of direct amine alkylation is polyalkylation, where the newly formed secondary or tertiary amine product can react further with the alkylating agent. chemistry.coachchemistrysteps.com In the synthesis of this compound from an unprotected 3-aminopiperidine, this would lead to a mixture of the desired product, the N,N-diethylpiperidin-3-amine, the 3-(ethylamino)piperidine, and the quaternary ammonium (B1175870) salt.
Several strategies exist to mitigate this issue. One common laboratory method is to use a large excess of the starting amine relative to the alkylating agent. pearson.com This statistical approach increases the probability that the alkylating agent will react with the more abundant starting amine rather than the product amine. chemistrysteps.com However, this is often impractical on a larger scale, especially if the amine is valuable.
A more refined approach to achieve selectivity involves the use of protecting groups. For a diamino compound like 3-aminopiperidine, one amine group can be temporarily protected while the other is alkylated. An innovative method involves using the reaction solvent, such as 4-methyl-2-pentanone (B128772) (MIBK), as a temporary protecting group for a primary amine. acs.org The primary amine condenses with the ketone to form an imine, leaving the secondary amine free to be selectively alkylated. The imine is then hydrolyzed to regenerate the primary amine, yielding the desired selectively alkylated product in high purity. acs.org Alternative synthetic routes like reductive amination or the Gabriel synthesis are often preferred to avoid the issue of polyalkylation altogether. pearson.comchemistrysteps.com
Chiral Synthesis and Stereoselective Preparation of this compound Enantiomers
This compound possesses a chiral center at the C3 position of the piperidine ring, meaning it can exist as a pair of enantiomers. The preparation of enantiomerically pure forms is crucial for many applications, particularly in pharmaceuticals. This can be achieved through asymmetric synthesis or by resolving a racemic mixture. ethz.ch
Asymmetric synthesis aims to create a specific enantiomer directly. This can be accomplished by:
Chiral Pool Synthesis : Starting from an enantiomerically pure precursor, such as a derivative of an amino acid like D-ornithine or D-glutamic acid. justia.com
Chiral Auxiliaries : A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. ethz.chnih.gov
Asymmetric Catalysis : A chiral catalyst is used to favor the formation of one enantiomer over the other. This is highly efficient as only a small amount of the chiral catalyst is needed. Examples include the asymmetric hydrogenation of pyridine or enamide precursors using catalysts with chiral ligands (e.g., based on rhodium or iridium) or biocatalytic reductive amination using enzymes like imine reductases (IREDs) or transaminases (TAs). beilstein-journals.orgmdpi.comresearchgate.netresearchgate.net These enzymes can convert a prochiral ketone, such as 1-Boc-3-piperidone, into a chiral amine with very high enantiomeric excess. beilstein-journals.org
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org Common methods include:
Diastereomeric Salt Formation : The racemic amine is reacted with a chiral resolving agent, typically a chiral acid like tartaric acid or N-(para-toluenesulfonyl)-L-phenylalanine. justia.comwikipedia.org This forms a pair of diastereomeric salts which have different physical properties, such as solubility, allowing them to be separated by crystallization. The desired enantiomer is then recovered by removing the resolving agent. wikipedia.org
Chiral Chromatography : The racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to elute at different times, thus achieving separation. acs.org This method is effective for both analytical and preparative-scale separations. acs.orgnih.gov
Kinetic Resolution : The racemic mixture is reacted with a chiral reagent or catalyst that reacts faster with one enantiomer than the other. google.comethz.ch This leaves the unreacted starting material enriched in the slower-reacting enantiomer. Enzymatic kinetic resolution is a powerful variant of this technique. nih.gov
Table 2: Strategies for Chiral Synthesis and Resolution
| Method | Approach | Example | Key Feature | Reference |
| Asymmetric Synthesis | Biocatalysis | Amination of 1-Boc-3-piperidone with ω-transaminases. | High enantioselectivity (>99% ee) for the amine precursor. | beilstein-journals.org |
| Asymmetric Synthesis | Asymmetric Hydrogenation | Rh-catalyzed hydrogenation of a protected 3-amino-4-picoline. | Creates the chiral piperidine ring directly. | google.com |
| Chiral Resolution | Diastereomeric Salt Formation | Crystallization with (R)-2-methoxy-2-phenylacetic acid. | Classical, scalable method for separating enantiomers. | justia.com |
| Chiral Resolution | HPLC | Separation of diastereomers on a chiral column. | Effective for purification and analytical determination of enantiomeric purity. | acs.orgnih.gov |
| Kinetic Resolution | Chemo-enzymatic | Acylation of a racemic amine catalyzed by a chiral hydroxamic acid. | Separation based on differential reaction rates of enantiomers. | ethz.ch |
Diastereomeric Salt Formation for Chiral Resolution
Chiral resolution via diastereomeric salt formation is a classical and widely practiced method for separating enantiomers of racemic amines. wikipedia.orgardena.com This technique relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. wikipedia.orgadvanceseng.com
The process involves dissolving the racemic this compound and a selected chiral acid in a suitable solvent. Upon cooling or solvent evaporation, the less soluble diastereomeric salt preferentially crystallizes, leaving the more soluble salt in the mother liquor. The crystallized salt is then isolated, and the desired enantiomer of this compound is recovered by treatment with a base to break the salt. The choice of resolving agent and solvent system is critical for achieving high diastereomeric excess and yield. advanceseng.com Common chiral resolving agents for amines include tartaric acid and its derivatives. wikipedia.org
Table 1: Key Aspects of Diastereomeric Salt Formation
| Parameter | Description | Significance |
| Chiral Resolving Agent | A chiral molecule (e.g., tartaric acid) that reacts with the racemic amine. wikipedia.org | Forms diastereomeric salts with different physical properties. wikipedia.org |
| Solvent System | The liquid medium in which the resolution is performed. | Influences the solubility difference between the diastereomeric salts. advanceseng.com |
| Diastereomeric Excess (de) | A measure of the purity of the separated diastereomeric salt. advanceseng.com | Determines the enantiomeric excess of the final product. |
| Yield | The amount of the desired enantiomer recovered. | Limited to 50% per cycle without a racemization step. ardena.com |
| Racemization | The process of converting the undesired enantiomer back to the racemic mixture. rsc.org | Allows for recycling of the unwanted enantiomer to improve overall process yield. rsc.org |
Asymmetric Catalytic Hydrogenation Methods
Asymmetric catalytic hydrogenation represents a more modern and atom-economical approach to obtaining enantiomerically enriched amines like this compound. clockss.orgunimi.it This method typically involves the hydrogenation of a prochiral precursor, such as an enamine or a pyridine derivative, using a chiral catalyst. The catalyst, usually a transition metal complex with a chiral ligand, directs the addition of hydrogen to one face of the double bond, leading to the preferential formation of one enantiomer. clockss.org
For the synthesis of this compound, a suitable precursor would be N-ethyl-1,2,3,6-tetrahydropyridin-3-amine or a related enamine. The choice of catalyst is paramount for achieving high enantioselectivity. Rhodium, ruthenium, and iridium complexes with chiral phosphine (B1218219) ligands have been successfully employed for the asymmetric hydrogenation of various unsaturated nitrogen-containing heterocycles. researchgate.netgoogle.com
One of the major challenges in the asymmetric hydrogenation of pyridine-like substrates is the aromaticity of the ring, which makes reduction difficult. clockss.org A common strategy to overcome this is a two-step process involving initial dearomatization to a tetrahydropyridine (B1245486) intermediate, followed by asymmetric hydrogenation of the endocyclic double bond. clockss.orgunimi.it Recent advancements have focused on developing catalysts capable of direct, one-step asymmetric hydrogenation of pyridinium (B92312) salts or activated pyridine derivatives.
Table 2: Comparison of Catalytic Systems for Asymmetric Hydrogenation
| Catalyst System | Precursor Type | Enantiomeric Excess (ee) | Reference |
| Rhodium(I)/TangPhos | N-acylated vinylogous amides | High | clockss.org |
| Iridium/N,P-ligand | N-iminopyridium ylides | Up to 98% | researchgate.net |
| Cobalt/Ph-BPE | N-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid | 93% | nih.gov |
Biocatalytic Approaches in Amine Synthesis
Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral amines. acsgcipr.org Enzymes, such as transaminases, lipases, and oxidases, can exhibit exquisite stereoselectivity, operating under mild reaction conditions. researchgate.netillinois.edu
Transaminases are particularly useful for the asymmetric synthesis of amines. They catalyze the transfer of an amino group from a donor molecule to a ketone substrate. For this compound, a potential biocatalytic route would involve the transamination of N-ethylpiperidin-3-one using a suitable amine donor and a stereoselective transaminase. The development of robust and commercially available transaminases has significantly expanded the scope of this methodology. A study on the synthesis of ((3R,6R)-6-methylpiperidin-3-yl)methanol utilized a biocatalytic transamination process as a key step. acs.org
Another biocatalytic strategy is the kinetic resolution of racemic this compound using a lipase. In this process, the enzyme selectively acylates one enantiomer of the amine, allowing for the separation of the acylated product from the unreacted enantiomer. While effective, this method is also limited to a 50% theoretical yield for the desired enantiomer.
The coupling of biocatalytic steps, such as the combination of an oxidase and a dehydrogenase in a dynamic kinetic resolution, can overcome the 50% yield limitation. researchgate.net Furthermore, the use of native enzyme diversity and enzyme engineering continues to provide new and efficient biocatalysts for chiral amine synthesis. academie-sciences.fr
Ring-Closing Metathesis and Cyclization-Based Syntheses
Ring-closing metathesis (RCM) has become a versatile and powerful tool in organic synthesis for the construction of cyclic compounds, including nitrogen-containing heterocycles. wikipedia.orgorganic-chemistry.org RCM involves the intramolecular reaction of a diene in the presence of a metal catalyst, typically a ruthenium-based complex like the Grubbs or Hoveyda-Grubbs catalysts, to form a cyclic alkene and a volatile byproduct such as ethylene. wikipedia.orgorgsyn.org
For the synthesis of a precursor to this compound, a suitable acyclic diene substrate would be N,N-diallyl-N-ethylamine or a derivative thereof. The RCM reaction would lead to the formation of a dehydropiperidine ring, which could then be further functionalized and reduced to afford the target molecule. The efficiency and selectivity of the RCM reaction are highly dependent on the catalyst used, the substrate structure, and the reaction conditions. d-nb.info While initially challenging for electron-rich amines, advancements in catalyst design have made RCM a viable strategy for synthesizing a wide range of nitrogen heterocycles. d-nb.inforsc.org
Other cyclization-based syntheses can also be employed. For instance, intramolecular cyclization reactions, such as the Dieckmann condensation or other base-catalyzed cyclizations of appropriately substituted acyclic precursors, can be utilized to form the piperidine ring.
Emerging and Scalable Synthetic Protocols
The demand for efficient and sustainable manufacturing processes has driven the development of innovative synthetic protocols. Continuous flow chemistry and novel reaction pathways are at the forefront of these advancements.
Continuous Flow Reactor Applications
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.govmdpi.com The synthesis of this compound and its intermediates can be adapted to flow reactor systems.
Decarboxylative Ring-Opening Reactions for N-Aminoethyl Cyclic Amines
A novel and efficient method for the synthesis of N-aminoethyl cyclic amines involves the decarboxylative ring-opening of N-aryloxazolidin-2-ones. journament.commdpi.comnih.govsciprofiles.com This reaction provides a practical route to N-aryl-1,2-ethylenediamines, which can be valuable building blocks. The key step is the nucleophilic attack of a secondary amine, such as piperidine, on the oxazolidinone ring, leading to its opening and the formation of the desired N-aminoethyl derivative. This methodology has been successfully applied to the synthesis of potent and selective IP (PGI2 receptor) agonists. journament.comnih.gov While not a direct synthesis of this compound, this strategy highlights an innovative approach to constructing related N-substituted cyclic amine structures.
Petasis Reaction for Primary Amine Synthesis
The Petasis reaction, also known as the Petasis borono-Mannich (PBM) reaction, is a powerful multicomponent transformation that couples an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines. wikipedia.orgmdpi.comambeed.com This reaction is highly valued for its operational simplicity, tolerance of a wide range of functional groups, and its ability to be performed under mild conditions, often without the need for anhydrous or inert atmospheres. wikipedia.orgnih.gov
The general mechanism involves the initial condensation of the amine and carbonyl components to form an iminium ion intermediate. The organoboronic acid then reacts with the hydroxyl group of the intermediate (if formed from an α-hydroxy carbonyl) or another Lewis basic site, creating a reactive tetracoordinate boronate complex. organic-chemistry.orgnih.gov This is followed by the irreversible intramolecular transfer of the organic group from the boron atom to the electrophilic iminium carbon, yielding the final amine product. organic-chemistry.orgnih.gov
While the Petasis reaction is versatile and widely used for synthesizing secondary and tertiary amines, its direct application for the synthesis of primary amines requires specific strategies, such as the use of a protected amine equivalent that can be deprotected after the key C-C bond formation. organic-chemistry.org The reaction is particularly effective for generating α-amino acids when glyoxylic acid is used as the carbonyl component. wikipedia.org
A review of current scientific literature indicates that the direct synthesis of this compound using the Petasis reaction has not been documented. A hypothetical approach would be synthetically complex. One might envision a multi-step sequence starting with a protected 3-aminopiperidine, which would first be N-ethylated. However, the more common application of the Petasis reaction involves the formation of a C-C bond adjacent to the nitrogen atom, which is not the bond required for the primary amine at the C-3 position of the piperidine ring. Therefore, this method is not considered a direct or conventional route for the synthesis of this specific target molecule.
The table below summarizes general conditions for Petasis reactions leading to amine derivatives, illustrating the typical components involved.
| Amine Component | Carbonyl Component | Boronic Acid Component | Solvent | Conditions | Product Type | Reference |
|---|---|---|---|---|---|---|
| Secondary Amine (e.g., Morpholine) | Paraformaldehyde | Vinylboronic Acid | Dichloromethane | Room Temperature | Allylamine | nih.gov |
| Primary Amine (or protected) | Glyoxylic Acid | Arylboronic Acid | Dichloromethane / HFIP | Room Temperature | α-Amino Acid | wikipedia.orgnih.gov |
| Aniline | Glyoxylic Acid | Phenylboronic Acid | Toluene | 80 °C | N-Aryl Glycine | organic-chemistry.org |
| Hydrazine (B178648) | Aldehyde | Alkenylboronic Acid | Ethanol | Reflux | Substituted Hydrazine | organic-chemistry.org |
Gabriel Synthesis Methodologies
The Gabriel synthesis is a classic and reliable method specifically designed for the preparation of primary amines from primary alkyl halides. byjus.comwikipedia.org A key advantage of this method is that it prevents the over-alkylation that often plagues direct alkylation of ammonia (B1221849) or primary amines, thus providing a clean route to the desired product. byjus.comchemistrysteps.com
The synthesis proceeds in two main steps. First, phthalimide (B116566) is deprotonated by a base, such as potassium hydroxide (B78521) or sodium hydride, to form the potassium or sodium salt of phthalimide. libretexts.orgmasterorganicchemistry.com This phthalimide anion is a potent nucleophile that attacks a primary alkyl halide in an SN2 reaction, forming an N-alkylphthalimide intermediate. chemistrysteps.comchemistryscore.com Because the nitrogen in the N-alkylphthalimide is sterically hindered and its lone pair is delocalized over two adjacent carbonyl groups, it is no longer nucleophilic, which effectively stops the reaction at a single alkylation. masterorganicchemistry.com In the second step, the N-alkylphthalimide is cleaved to release the primary amine. This is typically achieved by hydrazinolysis (the Ing-Manske procedure), where reaction with hydrazine hydrate (B1144303) yields the free primary amine and a stable phthalhydrazide (B32825) precipitate, which can be easily filtered off. wikipedia.orgnrochemistry.com Acidic or basic hydrolysis can also be used, though conditions are often harsher. wikipedia.orglibretexts.org
While there are no specific reports in the surveyed literature detailing the synthesis of this compound via the Gabriel synthesis, a viable synthetic route can be proposed based on its established mechanism. This hypothetical pathway would begin with a precursor such as 1-ethyl-3-halopiperidine (e.g., 3-bromo or 3-chloro) or a corresponding tosylate. The reaction of this substrate with potassium phthalimide would lead to the intermediate N-(1-ethylpiperidin-3-yl)phthalimide . Subsequent cleavage of this intermediate with hydrazine hydrate would be expected to yield the target molecule, this compound.
The table below outlines the general steps and conditions for a Gabriel synthesis.
| Step | Reactants | Reagents & Solvents | Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|---|
| 1. Anion Formation | Phthalimide | Potassium Hydroxide (KOH) or Sodium Hydride (NaH); Ethanol or DMF | Stirring at Room Temp. | Potassium Phthalimide | libretexts.orgwordpress.com |
| 2. Alkylation (SN2) | Potassium Phthalimide, Primary Alkyl Halide (R-X) | DMF (solvent) | Heating | N-Alkylphthalimide | chemistryscore.comnrochemistry.com |
| 3. Amine Liberation | N-Alkylphthalimide | Hydrazine Hydrate (NH2NH2·H2O); Ethanol or Methanol | Reflux or Room Temp. | Primary Amine (R-NH2) | wikipedia.orgnrochemistry.com |
Computational and Theoretical Investigations of N Ethylpiperidin 3 Amine
Molecular Conformation and Stereochemical Predictions
The spatial arrangement of atoms in N-Ethylpiperidin-3-amine is not static but exists in a dynamic equilibrium of different conformations. Understanding these preferred shapes is fundamental to predicting its interactions.
The piperidine (B6355638) ring, a saturated six-membered heterocycle, typically adopts a chair conformation to minimize angular and torsional strain, much like cyclohexane. libretexts.org However, the presence of the nitrogen atom introduces unique conformational possibilities. Unlike cyclohexane, the two chair conformations of piperidine are non-equivalent due to the potential for the nitrogen's lone pair or a substituent on the nitrogen to be in either an axial or equatorial position. smolecule.com
For this compound, the key conformational questions involve the orientation of the N-ethyl group and the 3-amino group. In substituted piperidines, there is a general preference for bulky substituents to occupy the equatorial position to avoid steric clashes with axial hydrogens on the same side of the ring (1,3-diaxial interactions).
Therefore, the most stable conformation of this compound is predicted to be a chair form where the N-ethyl group is in the equatorial position. This orientation minimizes steric hindrance. The 3-amino group can exist in either an equatorial or axial position. Computational studies on similar 3-substituted piperidines suggest that the conformer with the 3-substituent in the equatorial position is generally more stable. Thus, the di-equatorial conformer is predicted to be the dominant species in the conformational equilibrium.
Table 1: Predicted Conformational Preferences of this compound
| Substituent | Predicted Position | Rationale |
| N-Ethyl Group | Equatorial | Minimizes steric strain with axial hydrogens. |
| 3-Amino Group | Equatorial | Generally favored for 3-substituted piperidines to reduce steric interactions. |
This table is based on established principles of conformational analysis for piperidine rings.
Steric hindrance refers to the spatial arrangement of atoms or groups that impedes chemical reactions or influences conformational preferences. osti.gov In this compound, both the ethyl group attached to the ring nitrogen and the amino group at the C3 position contribute to the molecule's steric profile.
The N-ethyl group is a source of significant steric bulk. Its preference for the equatorial position is a direct consequence of avoiding unfavorable steric interactions with the axial hydrogens at the C2 and C6 positions. If the ethyl group were in the axial position, it would experience significant 1,3-diaxial strain, destabilizing that conformation.
The 3-amino group also contributes to steric considerations. In an equatorial position, it is relatively unhindered. However, in an axial orientation, it would experience steric repulsion with the axial hydrogen at C5 and the nitrogen's lone pair or substituents. The presence of substituents on the piperidine ring can create steric effects that influence reactivity, for instance, by shielding the nitrogen's lone pair and affecting the molecule's basicity and nucleophilicity. mdpi.comstackexchange.com
Electronic Structure and Reactivity Descriptors
Quantum chemical calculations can elucidate the electronic properties of a molecule, offering predictions about its reactivity. journalirjpac.com Descriptors such as frontier molecular orbitals, charge distribution, and electrostatic potential provide a detailed picture of how this compound is likely to behave in chemical reactions.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. orientjchem.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO, acting as an electron donor, is associated with the molecule's nucleophilicity, while the LUMO, acting as an electron acceptor, relates to its electrophilicity. nih.gov
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. nih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making charge transfer more likely. nih.gov For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, which have lone pairs of electrons. The LUMO would be distributed more across the carbon skeleton and the anti-bonding orbitals.
Table 2: Illustrative Frontier Orbital Energies for this compound
| Parameter | Energy (eV) | Description |
| EHOMO | -6.50 | Energy of the highest occupied molecular orbital. |
| ELUMO | 1.25 | Energy of the lowest unoccupied molecular orbital. |
| Energy Gap (ΔE) | 7.75 | Indicates high kinetic stability and low reactivity. |
Note: These values are hypothetical and serve to illustrate the concepts of HOMO-LUMO analysis. Actual values would be obtained from specific quantum chemical calculations (e.g., using DFT methods).
Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule. researchgate.net This analysis provides insight into the distribution of electron density and helps identify atoms that are electron-rich or electron-deficient. uou.ac.in It should be noted that Mulliken charges are known to be highly dependent on the basis set used in the calculation. stackexchange.com
In this compound, the nitrogen atoms are the most electronegative atoms and are expected to bear partial negative charges due to their lone pairs and the inductive effect of the attached alkyl groups. Conversely, the hydrogen atoms attached to the nitrogens and carbons will carry partial positive charges. The carbon atoms will have varying charges depending on their bonding environment. This charge distribution highlights the nucleophilic nature of the nitrogen atoms.
Table 3: Representative Mulliken Atomic Charges for this compound
| Atom | Predicted Mulliken Charge (a.u.) |
| N1 (ring nitrogen) | -0.45 |
| C2 | -0.15 |
| C3 | -0.10 |
| N (amino group) | -0.50 |
| C4 | -0.20 |
| C5 | -0.20 |
| C6 | -0.15 |
| C (ethyl CH2) | -0.18 |
| C (ethyl CH3) | -0.22 |
| H (on N-amino) | +0.25 |
| H (on C) | +0.10 to +0.15 |
Note: This table presents illustrative charge values based on general chemical principles. Precise values are derived from computational calculations.
The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. researchgate.netmdpi.com The ESP map illustrates the electrostatic potential on the electron density surface of the molecule. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netresearchgate.net
For this compound, an ESP map would show the most negative potential (red) concentrated around the two nitrogen atoms, corresponding to their lone pairs of electrons. These are the primary sites for interaction with electrophiles or for hydrogen bonding. Regions of positive potential (blue) would be found around the hydrogen atoms of the 3-amino group, making them potential hydrogen bond donors. The hydrocarbon portions of the piperidine ring and the ethyl group would show a relatively neutral (green) potential. This visualization confirms the nucleophilic character of the amine functionalities. researchgate.net
Quantum Chemical Calculations and DFT Studies
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the structural and electronic properties of this compound. These computational studies model the molecule's geometry and electron distribution, which are fundamental to its chemical behavior.
DFT methods, such as those employing the B3LYP functional with a basis set like 6-311++G(d,p), are used to determine the optimized molecular structure of the compound, ensuring it corresponds to an energy minimum configuration. researchgate.net Such calculations provide precise bond lengths, bond angles, and dihedral angles. For piperidine derivatives, the chair conformation is typically the most stable, and DFT can confirm this for this compound.
Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. tandfonline.comtandfonline.com For amine compounds, the HOMO is often localized on the nitrogen atom's lone pair, indicating its role as an electron donor in chemical reactions.
Further analyses derived from DFT include:
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while positive potential regions (blue) are electron-poor and susceptible to nucleophilic attack. tandfonline.comtandfonline.com For this compound, the MEP would show a region of high electron density around the two nitrogen atoms, confirming their basic and nucleophilic character.
Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to characterize chemical bonds and non-covalent interactions within the molecule. mdpi.com
| Parameter | Typical Calculated Value/Observation | Significance |
|---|---|---|
| HOMO-LUMO Energy Gap | ~3-5 eV | Indicates chemical reactivity and stability. tandfonline.comtandfonline.com |
| Dipole Moment | ~1-3 Debye | Measures the molecule's overall polarity, influencing solubility and intermolecular interactions. tandfonline.com |
| MEP Negative Region | Localized on Nitrogen Atoms | Identifies the primary sites for protonation and electrophilic attack. tandfonline.com |
| NBO Charge on N-atoms | Negative | Confirms the electron-donating nature of the amine groups. |
pKa Prediction and Basicity Characterization
The basicity of this compound is a defining chemical feature, attributable to the lone pair of electrons on each of its two nitrogen atoms. The pKa of the conjugate acid is the standard measure of this basicity, with a higher pKa value indicating a stronger base. masterorganicchemistry.com
The basicity of this compound is influenced by several factors:
Inductive Effects: The ethyl group attached to the piperidine nitrogen is an electron-donating group. This inductive effect increases the electron density on the nitrogen atom, making its lone pair more available to accept a proton and thus increasing its basicity compared to an unsubstituted piperidine. libretexts.org
Hybridization: Both nitrogen atoms in this compound are sp³ hybridized. This hybridization places the lone pair in an orbital with higher energy and less s-character compared to sp² or sp hybridized nitrogens (found in pyridines or nitriles, respectively). As a result, the lone pair is less stable and more readily available for bonding with a proton, making sp³-hybridized amines strongly basic. masterorganicchemistry.comlibretexts.org
Steric Hindrance: While the ethyl group enhances basicity through induction, it can also introduce steric hindrance around the nitrogen, potentially impeding its interaction with a proton. However, for a small group like ethyl, the inductive effect typically dominates.
Solvation Effects: The stability of the protonated form (the conjugate acid) in solution also affects basicity. The ammonium (B1175870) ions formed upon protonation are stabilized by hydrogen bonding with solvent molecules like water.
Computational methods can predict the pKa of amines with increasing accuracy. peerj.com These methods often involve calculating the energetics of the protonation-deprotonation equilibrium using DFT and continuum solvation models. srce.hr For secondary and tertiary amines, these predictions can be systematically refined with empirical corrections to achieve results that closely match experimental values. peerj.com Given the structure, the predicted pKa for the tertiary nitrogen in this compound would be expected to be slightly higher than that of piperidine (pKaH ≈ 11), while the primary amine at the 3-position would have a pKa similar to other primary alkylamines.
| Factor | Effect on Nitrogen Basicity | Reason |
|---|---|---|
| sp³ Hybridization | Increase | The lone pair is in a higher-energy, more available orbital compared to sp² or sp nitrogens. masterorganicchemistry.com |
| Inductive Effect (Ethyl Group) | Increase | The electron-donating alkyl group pushes electron density onto the tertiary nitrogen atom. libretexts.org |
| Alkyl Structure (Non-conjugated) | Increase | The nitrogen lone pairs are localized and not delocalized by resonance, making them more available. masterorganicchemistry.comlibretexts.org |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to explore how a molecule like this compound might interact with a biological target, such as a protein or enzyme. nih.govmdpi.com These methods are fundamental in drug discovery for predicting the binding mode and affinity of potential drug candidates. uzh.ch
Molecular Docking Molecular docking predicts the preferred orientation of a ligand when it binds to a target protein. An algorithm samples numerous possible conformations of the ligand within the protein's binding site and scores them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. nih.gov For this compound, docking studies could be used to investigate its potential as an inhibitor for various enzymes where piperidine-containing molecules have shown activity. isciii.esresearchgate.net
A typical docking output would include:
Binding Energy/Score: A value in kcal/mol that estimates the binding affinity. More negative values suggest stronger binding. nih.gov
Binding Pose: The 3D orientation of the ligand in the active site.
Key Interactions: Identification of specific amino acid residues in the protein that form hydrogen bonds, ionic bonds, or hydrophobic interactions with the ligand. The amine groups of this compound would be expected to act as hydrogen bond donors upon protonation.
Molecular Dynamics (MD) Simulations Following docking, MD simulations are often performed to assess the stability of the predicted protein-ligand complex over time. nih.gov MD simulations model the motion of atoms in the system by solving Newton's equations of motion, providing a dynamic view of the interaction under physiological conditions. mdpi.comuzh.ch A simulation of several nanoseconds can reveal whether the ligand remains stably bound in its docked pose or if it shifts or dissociates. nih.gov Key metrics from MD simulations include Root Mean Square Deviation (RMSD) to track the stability of the complex and analysis of intermolecular interactions over the simulation trajectory.
| Parameter | Example Value/Observation | Interpretation |
|---|---|---|
| Target Protein | e.g., Janus Kinase (JAK) | Piperidine derivatives are known to be relevant for JAK inhibitors. |
| Binding Energy | -7.0 to -10.0 kcal/mol | Indicates potentially strong and favorable binding to the target. nih.gov |
| Key Interacting Residues | e.g., Asp62, Phe411 | Shows specific amino acids that stabilize the ligand in the binding pocket. nih.gov |
| Types of Interactions | Hydrogen bond with amine group; Hydrophobic interaction with ethyl group | Details the chemical nature of the binding. |
| MD Simulation Stability (RMSD) | Low and stable over 50 ns | Suggests the predicted binding pose is stable over time. nih.gov |
Reactivity Profiles and Mechanistic Elucidations of N Ethylpiperidin 3 Amine
Amine Reactivity in Organic Transformations
The presence of both a tertiary amine within the piperidine (B6355638) ring and a primary exocyclic amine at the 3-position governs the compound's reactivity. These amine moieties exhibit characteristic nucleophilic and basic properties that are central to its role in organic synthesis.
The nitrogen atoms in N-Ethylpiperidin-3-amine possess lone pairs of electrons, making them effective nucleophiles. The exocyclic primary amine is generally considered the more accessible and reactive nucleophilic center for reactions such as alkylation and acylation. The tertiary amine within the ring also exhibits nucleophilicity, although it is sterically more hindered.
The nucleophilicity of amines is influenced by several factors, including steric hindrance, solvent effects, and the electronic nature of the substituents. In this compound, the ethyl group on the ring nitrogen provides some steric bulk, which can modulate its reactivity compared to less substituted piperidines.
Table 1: General Nucleophilic Reactions of this compound
| Reaction Type | Reagent | Product Type | Comments |
| Alkylation | Alkyl halide (R-X) | N-alkylated derivatives | The primary amine is typically more reactive. |
| Acylation | Acyl chloride (RCOCl) | Amides | A common transformation for primary amines. |
| Michael Addition | α,β-Unsaturated carbonyl | β-Amino carbonyl compounds | The primary amine acts as the nucleophile. |
The basicity of this compound is a critical factor in its reactivity, influencing its role as a base catalyst and its behavior in acid-mediated reactions. Both nitrogen atoms can be protonated, and their respective basicities are described by their pKa values. The pKa of the conjugate acid of a tertiary amine like the N-ethylpiperidine nitrogen is typically in the range of 10-11. The primary amine at the 3-position is also basic. A predicted pKa value for this compound is approximately 11.06±0.20 chemicalbook.com.
The position of the protonation-deprotonation equilibrium is dependent on the pH of the reaction medium. At low pH, both amine groups will be protonated, rendering them non-nucleophilic. Conversely, at high pH, the free base form will predominate, maximizing its nucleophilicity. The ability to fine-tune the protonation state is crucial for controlling the outcome of many reactions.
Reaction with Carbonyl Compounds: Imine Formation and Subsequent Transformations
This compound readily reacts with aldehydes and ketones to form imines, also known as Schiff bases, through a nucleophilic addition-elimination mechanism libretexts.orgthieme-connect.de. The primary amine at the 3-position is the reactive site for this transformation. The reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the imine nih.gov.
The resulting imines are versatile intermediates that can undergo a variety of subsequent transformations:
Reduction: The C=N double bond of the imine can be readily reduced to the corresponding secondary amine using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. This two-step process, known as reductive amination, is a powerful method for the synthesis of more complex amines organic-chemistry.orglibretexts.orgyoutube.com.
Cyclization: If the carbonyl compound contains a suitable functional group, the initially formed imine can undergo intramolecular cyclization to form heterocyclic structures. For instance, electroreductive cyclization of imines with terminal dihaloalkanes can yield piperidine and pyrrolidine (B122466) derivatives nrochemistry.com.
Addition of Nucleophiles: The electrophilic carbon atom of the imine can be attacked by various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Table 2: Imine Formation and Subsequent Transformations
| Carbonyl Compound | Reaction Conditions | Intermediate | Subsequent Transformation | Final Product |
| Benzaldehyde | Mild acid catalysis | N-(phenylmethylidene)-N-ethylpiperidin-3-amine | Reduction (e.g., NaBH₄) | N-benzyl-N-ethylpiperidin-3-amine |
| Cyclohexanone | Dean-Stark trap | N-(cyclohexylidene)-N-ethylpiperidin-3-amine | Grignard addition (R-MgBr) | α-Substituted amine |
Oxidative Transformations: N-Oxide Formation and Degradation Pathways
The tertiary nitrogen atom of the N-ethylpiperidine ring can be oxidized to form an N-oxide using common oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) asianpubs.orggoogle.comthieme-connect.de. This transformation converts the tertiary amine into a highly polar N-oxide functional group.
N-oxides of tertiary amines are thermally labile and can undergo a characteristic elimination reaction known as the Cope elimination organic-chemistry.orgnrochemistry.comchemistrysteps.comjk-sci.comorganic-chemistry.orgalfa-chemistry.comorganic-chemistry.org. This reaction proceeds through a syn-periplanar transition state and typically follows Hofmann regioselectivity, meaning that the proton is abstracted from the least substituted β-carbon. In the case of this compound N-oxide, elimination can potentially occur via two pathways, leading to different olefinic products. The regioselectivity would be influenced by the stereochemistry of the N-oxide and the accessibility of the β-protons on the ethyl group and the piperidine ring.
The degradation of the N-oxide can also proceed through other pathways, especially in the presence of other reagents or under different conditions. The specific degradation products and their distribution would provide insight into the stability and reactivity of the N-oxide derivative.
Cyclization and Annulation Reactions Involving the Piperidine Scaffold
The piperidine ring of this compound can participate in or be formed through various cyclization and annulation reactions. These reactions are fundamental for the construction of complex heterocyclic systems.
One-pot synthesis of 3-aminopiperidines can be achieved through the intramolecular cyclization of unsaturated amines nih.gov. While this describes the formation of the core structure, derivatives of this compound can be utilized in further cyclization reactions. For instance, a patent describes the preparation of (1-Ethyl-piperidin-3-yl)-(2-methyl-3-phenyl-allyl)-amine, which is a derivative of the title compound, as part of a multi-step synthesis rsc.org. This suggests the utility of the this compound scaffold in building more complex molecules.
Annulation reactions, such as the Diels-Alder reaction, provide a powerful tool for the construction of six-membered rings. While direct participation of the piperidine ring of this compound as a diene or dienophile is not typical, functionalized derivatives could be designed to undergo such cycloadditions wikipedia.orgwikipedia.org. For example, an imine formed from the primary amine group could potentially act as a dienophile in an aza-Diels-Alder reaction, leading to the formation of fused heterocyclic systems.
Radical-Mediated Processes and Hydrosilylation Reactions
Recent advances in organic synthesis have highlighted the utility of radical-mediated reactions for the functionalization of C-H bonds. For piperidine derivatives, photoredox catalysis can be employed for α-amino C-H arylation nih.govbeilstein-journals.org. Such methodologies could potentially be applied to this compound to introduce substituents at the carbon atoms adjacent to the ring nitrogen. These reactions often proceed via the formation of an α-amino radical intermediate.
Tertiary amines can also play a role in hydrosilylation reactions, which involve the addition of a Si-H bond across a double or triple bond. While often catalyzed by transition metals, amines can act as promoters or be the substrates themselves in certain transformations. For example, the hydrosilylation of alkenes can be catalyzed by iron and cobalt complexes, and tertiary amines have been used to activate such catalysts nih.govrsc.org. Although no specific examples utilizing this compound were found, its basic and nucleophilic nature suggests potential for its use in such catalytic systems.
Advanced Applications of N Ethylpiperidin 3 Amine in Chemical Synthesis and Medicinal Chemistry
N-Ethylpiperidin-3-amine as a Key Building Block in Heterocyclic Synthesis
The reactivity of its two distinct amine groups makes this compound a valuable synthon for creating a variety of nitrogen-containing heterocyclic structures.
This compound serves as a foundational scaffold for the synthesis of more complex, substituted piperidine (B6355638) derivatives. The primary amine at the 3-position can be selectively functionalized through various reactions such as acylation, alkylation, and reductive amination, leading to a diverse range of N-substituted products.
A notable example of its application is in the multi-step synthesis of complex benzamide (B126) derivatives. In one patented synthetic route, this compound is a key intermediate. The synthesis involves the initial protection of the primary amine, followed by a series of transformations to build a larger molecular entity, and finally deprotection and further functionalization. This underscores the compound's utility in creating elaborate molecules with potential therapeutic applications.
The general synthetic utility of aminopiperidines is well-established in the construction of N-heterocycles. For instance, reductive amination of piperidones is a common strategy to introduce diverse substituents onto the piperidine ring wikipedia.org. Similarly, multicomponent reactions involving amines, aldehydes, and β-ketoesters have been developed for the efficient, one-pot synthesis of highly functionalized piperidines nih.govnih.gov. While not every documented method explicitly uses this compound, its bifunctional nature makes it a prime candidate for such synthetic strategies, allowing for the introduction of molecular diversity at two distinct points.
| Reaction Type | Reactant | Resulting Functional Group/Structure | Potential Application |
|---|---|---|---|
| Acylation | Acyl Halides, Anhydrides | Amide | Synthesis of bioactive amides |
| Alkylation | Alkyl Halides | Secondary/Tertiary Amine | Modification of pharmacokinetic properties |
| Reductive Amination | Aldehydes, Ketones | Substituted Amine | Introduction of diverse side chains |
The synthesis of fused heterocyclic systems often involves intramolecular cyclization reactions where a bifunctional molecule is a prerequisite. While this compound possesses two reactive amine groups, its direct application in common fused-ring forming reactions like the Pictet-Spengler or Bischler-Napieralski reactions is not straightforward. These reactions typically require a β-arylethylamine moiety, which is not present in the structure of this compound wikipedia.orgebrary.netorganic-chemistry.orgwikipedia.org.
For this compound to be utilized in such cyclizations, it would first need to be chemically modified to incorporate the necessary structural features, for instance, by attaching an appropriate aromatic group to the primary amine. Although the potential for such multi-step transformations exists, direct, one-pot syntheses of fused heterocycles starting from this compound are not prominently documented in the scientific literature. This suggests that while it is a valuable building block for substituted piperidines, its role in the direct construction of fused systems is limited without prior derivatization.
Precursor to Biologically Active Molecules
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs nih.gov. This compound, as a functionalized piperidine, serves as a valuable starting material and intermediate in the synthesis of various biologically active compounds.
Kinase inhibitors are a crucial class of therapeutic agents, particularly in oncology researchgate.net. The piperidine ring is a common feature in many kinase inhibitors, where it often serves as a scaffold to orient functional groups for optimal interaction with the kinase active site.
A prominent example is the Janus kinase (JAK) inhibitor, Tofacitinib. The synthesis of Tofacitinib involves the key intermediate (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, a compound structurally similar to this compound mdpi.comed.ac.uk. The synthesis utilizes a nucleophilic substitution reaction between this aminopiperidine derivative and a pyrrolo[2,3-d]pyrimidine core ed.ac.uk. The structural analogy suggests that this compound could be a valuable building block for creating novel analogs of JAK inhibitors or other kinase inhibitors. By modifying the N-alkyl group and the substitution pattern on the 3-amino group, libraries of compounds can be generated for structure-activity relationship (SAR) studies.
Furthermore, piperidine and piperazine (B1678402) moieties are frequently found in inhibitors of other kinases, such as Spleen Tyrosine Kinase (Syk) and Src kinase, highlighting the broad applicability of this heterocyclic scaffold in kinase inhibitor design nih.govnih.govnih.gov.
| Kinase Target | Example Inhibitor Scaffold | Key Piperidine Intermediate | Potential Role of this compound |
|---|---|---|---|
| JAK1/3 | Pyrrolo[2,3-d]pyrimidine | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | Analog synthesis for SAR studies |
| Syk | Pyrimidine-5-carboxamide | Various substituted piperidines | Scaffold for novel Syk inhibitors |
| Src | Indole derivatives | Various substituted piperidines | Building block for Src family kinase inhibitors |
Many antipsychotic drugs feature a piperidine or piperazine moiety, which often plays a key role in their interaction with dopamine (B1211576) (D2, D3) and serotonin (B10506) (5-HT1A, 5-HT2A) receptors nrochemistry.comnih.gov. The nitrogen atom of the piperidine ring is typically protonated at physiological pH, allowing for ionic interactions with negatively charged residues in the receptor binding pocket.
Structure-activity relationship studies of various piperidine-based antipsychotics have shown that the nature of the substituent on the piperidine nitrogen significantly influences receptor affinity and selectivity nih.govnih.gov. The ethyl group in this compound, for example, could modulate the lipophilicity and steric bulk of the molecule, thereby affecting its binding profile. The 3-amino group provides a convenient handle for introducing larger, more complex substituents, which are often required for potent and selective receptor antagonism. For instance, the synthesis of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles has led to potent neuroleptic agents nih.gov. While direct evidence for the use of this compound in the development of novel antipsychotics is not abundant, its structural features make it an attractive starting point for the design and synthesis of new chemical entities targeting dopamine and serotonin receptors.
In pharmaceutical manufacturing, the synthesis and characterization of potential impurities are critical for ensuring the safety and quality of the final drug product. This compound has been identified as a key intermediate in the synthesis of certain impurities of the atypical antipsychotic drug, Amisulpride.
Specifically, 1-Ethyl-3-piperidinamine is a precursor in the synthesis of Amisulpride EP Impurity G. This impurity is a related substance of Amisulpride and needs to be monitored and controlled during the manufacturing process. The synthesis of this impurity involves the reaction of this compound with a suitably activated benzoic acid derivative, mirroring the final amide bond formation step in the synthesis of many benzamide drugs. The availability of this compound as a starting material is therefore crucial for analytical laboratories to synthesize and characterize this and other potential Amisulpride-related impurities for use as reference standards.
| Compound Name |
|---|
| This compound |
| (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine |
| Tofacitinib |
| Amisulpride |
| Amisulpride EP Impurity G |
Scaffold Design for Drug Discovery and Chemical Library Generation
This compound, a versatile bifunctional molecule, holds significant potential as a foundational component in the design and synthesis of novel molecular scaffolds for drug discovery and the generation of diverse chemical libraries. Its inherent structural features—a secondary amine within the piperidine ring and a primary exocyclic amine—provide two distinct points for chemical modification. This dual reactivity is a key attribute that allows for its application in sophisticated synthetic strategies aimed at exploring new areas of chemical space. The strategic manipulation of these functional groups enables the construction of complex molecular architectures, including N-containing bicyclic scaffolds, and facilitates the assembly of compound libraries through diversity-oriented synthesis.
Design of N-Containing Bicyclic Scaffolds
The synthesis of N-containing bicyclic scaffolds is a prominent area in medicinal chemistry, as these rigid structures can mimic the conformations of natural products and provide precise spatial arrangements of functional groups for optimal interaction with biological targets. While direct examples of this compound in the synthesis of such scaffolds are not extensively documented in readily available literature, its structure is amenable to several established synthetic strategies for creating fused, bridged, or spirocyclic ring systems.
One theoretical approach involves a tandem condensation and intramolecular cyclization strategy. The primary amine of this compound can be reacted with a suitable bifunctional reagent, for instance, a molecule containing both an aldehyde and a latent leaving group. The initial condensation would form an imine, and subsequent intramolecular cyclization, driven by the nucleophilicity of the piperidine nitrogen, would lead to the formation of a new ring fused to the piperidine core. The nature of the bifunctional reagent would dictate the size and type of the newly formed ring.
Another plausible strategy is the use of ring-closing metathesis (RCM). This would involve the sequential N-alkylation of both the endocyclic and exocyclic amines of this compound with moieties containing terminal alkenes. The resulting di-alkenylated intermediate could then undergo an RCM reaction to form a bicyclic structure containing a large macrocyclic ring fused to the piperidine. The length and composition of the alkenyl chains would be critical in determining the feasibility and outcome of the cyclization.
These conceptual pathways highlight the potential of this compound as a valuable starting material for generating novel bicyclic systems. The resulting scaffolds would possess unique three-dimensional shapes and could be further functionalized to create focused libraries for screening against various therapeutic targets.
Diversity-Oriented Synthesis Approaches
Diversity-oriented synthesis (DOS) is a powerful strategy for creating structurally diverse and complex small molecules for high-throughput screening. nih.gov The goal of DOS is to efficiently generate a collection of compounds that explore a wide range of chemical space, thereby increasing the probability of discovering novel biological activities. nih.gov this compound is an ideal building block for DOS due to its two distinct points of diversification.
A DOS strategy utilizing this compound could begin with the differential protection of the two amine groups. For instance, the more nucleophilic primary amine could be selectively acylated or converted into an imine, leaving the secondary piperidine nitrogen available for another transformation, such as reductive amination or Michael addition. This sequential functionalization allows for the introduction of a wide variety of substituents at both positions.
To further enhance molecular diversity, a "build/couple/pair" strategy could be employed. In the "build" phase, a set of diverse building blocks would be prepared. In the "couple" phase, these building blocks would be attached to the two amine functionalities of this compound through various chemical reactions. For example, a library of carboxylic acids could be coupled to the primary amine, while a library of aldehydes could be introduced at the secondary amine via reductive amination. In the "pair" phase, a complexity-generating intramolecular reaction could be initiated. If the appended building blocks contain appropriate reactive functionalities, a variety of cyclization reactions could be induced, leading to a diverse collection of polycyclic scaffolds.
The resulting library of compounds would exhibit diversity in several key areas:
Appendage Diversity: Variation in the substituents attached to the this compound core.
Stereochemical Diversity: If chiral building blocks are used, a range of diastereomers and enantiomers can be generated.
Scaffold Diversity: The intramolecular pairing step can lead to the formation of different ring systems, creating a variety of molecular skeletons.
The systematic exploration of these diversification strategies, starting from the readily accessible this compound, can lead to the generation of unique and valuable chemical libraries for drug discovery and chemical biology research.
Advanced Spectroscopic and Analytical Characterization of N Ethylpiperidin 3 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like N-Ethylpiperidin-3-amine. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide a complete map of the carbon-hydrogen framework of this compound.
The ¹H NMR spectrum displays signals for each unique proton environment. The protons of the ethyl group exhibit a characteristic quartet for the methylene (B1212753) (-CH₂-) group coupled to the methyl (-CH₃) protons, which in turn appear as a triplet. The protons on the piperidine (B6355638) ring produce more complex, overlapping multiplets in the aliphatic region due to spin-spin coupling between adjacent non-equivalent protons. The proton attached to the chiral center (C3) and the protons of the primary amine group (-NH₂) also give distinct signals. The chemical shifts of protons on carbons adjacent to the nitrogen atoms are typically shifted downfield (~2.3-3.0 ppm) due to the electron-withdrawing effect of nitrogen libretexts.org.
The ¹³C NMR spectrum, typically recorded with proton decoupling, shows a single peak for each chemically non-equivalent carbon atom. The chemical shifts are indicative of the carbon's local electronic environment bhu.ac.incompoundchem.com. Carbons bonded to nitrogen atoms are deshielded and appear at a lower field (higher ppm value) compared to simple alkane carbons libretexts.org. The nature of the N-alkyl substituent influences the chemical shifts of the C-2 and C-6 ring carbons researchgate.net. The expected chemical shifts for this compound are detailed in the table below.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for similar structural motifs.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ethyl -CH₃ | ~1.1 (triplet) | ~10 - 15 |
| Ethyl -CH₂ | ~2.4 (quartet) | ~40 - 55 |
| Piperidine C2-H | Multiplet | ~55 - 65 |
| Piperidine C3-H | Multiplet | ~37 - 45 |
| Piperidine C4-H | Multiplet | ~16 - 25 |
| Piperidine C5-H | Multiplet | ~16 - 25 |
| Piperidine C6-H | Multiplet | ~50 - 60 |
| Amine -NH₂ | Broad singlet | N/A |
Nitrogen-15 (¹⁵N) NMR spectroscopy directly probes the nitrogen atoms, providing valuable insight into their electronic structure. This compound has two distinct nitrogen environments: a tertiary amine within the piperidine ring and a primary amine at the 3-position. These are expected to resonate in the typical range for aliphatic amines science-and-fun.de.
The chemical shifts in ¹⁵N NMR are highly sensitive to the molecular environment, particularly solvent effects researchgate.net. The choice of solvent can dramatically influence the observed chemical shift due to interactions such as hydrogen bonding. For tertiary amines, hydrogen bonding to the nitrogen lone pair generally causes a downfield shift. The situation is more complex for primary and secondary amines where hydrogen bonding occurs both at the lone pair and at the N-H protons instanano.com. This sensitivity makes ¹⁵N NMR a powerful tool for studying intermolecular interactions and the availability of the nitrogen lone pair of electrons researchgate.netrsc.org.
Mass Spectrometry Techniques for Identification and Quantification
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is fundamental for confirming the molecular weight and elemental composition of a compound and for assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the analysis of volatile and thermally stable compounds like this compound. In this technique, the gas chromatograph separates the components of a sample mixture, and the mass spectrometer provides detailed mass spectra for each component as it elutes. This allows for the confident identification of the target compound by its retention time and its unique fragmentation pattern (mass spectrum) researchgate.netasianpubs.org. GC-MS is also highly effective for detecting and quantifying impurities, making it a critical tool for quality control asianpubs.org. Forced degradation studies analyzed by GC-MS can identify potential degradation products, confirming the stability-indicating nature of the analytical method researchgate.netasianpubs.org.
For less volatile derivatives or when higher separation efficiency is required, High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the technique of choice. HPLC separates the compounds in the liquid phase, and the tandem mass spectrometer provides exceptional sensitivity and selectivity for detection and quantification, even in complex matrices.
Imaging Mass Spectrometry (IMS) is a sophisticated technique that combines the chemical specificity of mass spectrometry with spatial information, allowing for the visualization of the distribution of molecules directly in tissue sections. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) IMS can map the location of drugs, metabolites, lipids, and proteins without the need for chemical labels.
While specific IMS studies on this compound may not be widely published, the technique offers significant potential. For instance, in preclinical research, MALDI-IMS could be used to determine the spatial localization of this compound or its metabolites in various organs or tissues following administration. This would provide critical information on the compound's distribution and target engagement at a molecular level.
Vibrational Spectroscopy: FTIR and Raman Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to stretch or bend. The spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The primary amine (-NH₂) group gives rise to two N-H stretching bands in the 3400-3250 cm⁻¹ region (an asymmetric and a symmetric stretch) libretexts.orgorgchemboulder.com. A strong N-H bending (scissoring) vibration is expected between 1650-1580 cm⁻¹ orgchemboulder.com. The C-N stretching vibrations for the aliphatic amine portions of the molecule typically appear in the 1250-1020 cm⁻¹ range libretexts.orgorgchemboulder.comspectroscopyonline.com. Additionally, a broad N-H wagging band for the primary amine can be observed between 910-665 cm⁻¹ orgchemboulder.comspectroscopyonline.com. Aliphatic C-H stretching vibrations are expected in the 3000-2840 cm⁻¹ region instanano.com.
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. It is particularly sensitive to non-polar bonds and symmetric vibrations. Quantitative Raman Spectroscopy is well-suited for the analysis of amines, especially in aqueous solutions where the water background does not interfere significantly ondavia.com. The combination of both FTIR and Raman spectra provides a comprehensive vibrational profile of the molecule ias.ac.in.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3400 - 3250 | FTIR / Raman |
| C-H Stretch | Aliphatic (Ring & Ethyl) | 3000 - 2840 | FTIR / Raman |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | FTIR |
| C-N Stretch | Aliphatic Amines | 1250 - 1020 | FTIR / Raman |
| N-H Wag | Primary Amine (-NH₂) | 910 - 665 | FTIR |
Thermal Analysis (TGA, DSC) and Stability Investigations
Thermal analysis techniques are pivotal in characterizing the physicochemical properties of pharmaceutical compounds, providing critical data on their thermal stability and phase transitions. nih.govorientjchem.org For this compound and its derivatives, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in determining their thermal behavior, which is essential for understanding their shelf-life, storage conditions, and processing parameters.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability and decomposition profile of this compound. The analysis involves heating a small amount of the sample at a constant rate and recording the corresponding mass loss.
Detailed research findings from TGA can elucidate:
Decomposition Temperatures: The onset temperature of decomposition provides a clear indication of the thermal stability of the compound. For amine-containing compounds, the decomposition pattern can be complex.
Residual Mass: The amount of residue left at the end of the analysis can provide insights into the formation of non-volatile decomposition products.
Kinetic Studies: By performing TGA at multiple heating rates, the kinetics of the decomposition process can be studied, yielding parameters such as activation energy. mdpi.com
While specific TGA data for this compound is not extensively published in readily available literature, the thermal behavior of similar cyclic amines has been investigated. For instance, studies on other amine compounds have shown that their thermal stability can be influenced by their molecular weight and the degree of substitution on the amine group. aidic.it Generally, the decomposition of such compounds occurs in distinct stages.
Illustrative TGA Data for this compound and a Hypothetical Derivative
| Compound | Onset Decomposition Temperature (°C) | Primary Mass Loss (%) | Temperature Range of Primary Mass Loss (°C) | Final Residue (%) |
| This compound | ~180 | ~65 | 180-250 | <5 |
| Hypothetical Derivative A | ~210 | ~58 | 210-290 | <7 |
This data is illustrative and intended to represent typical findings from a TGA experiment.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. nih.govaidic.it DSC is widely used to study thermal transitions such as melting, crystallization, and glass transitions.
For this compound, DSC analysis can provide the following critical information:
Melting Point and Enthalpy of Fusion: A sharp endothermic peak on the DSC curve indicates the melting point of the crystalline solid, and the area under the peak corresponds to the enthalpy of fusion.
Polymorphism: The presence of multiple melting peaks can suggest the existence of different polymorphic forms of the compound, each with its own unique physical properties and stability.
Purity Determination: DSC can be used as a tool for purity determination, as impurities tend to broaden the melting peak and lower the melting point.
Decomposition Energetics: Exothermic events at higher temperatures can indicate thermal decomposition, and the enthalpy of decomposition can be quantified. Studies on cyclic amines have shown that they can exhibit high decomposition energies. aidic.it
Illustrative DSC Data for this compound
| Parameter | Value |
| Onset Melting Temperature (°C) | ~155 |
| Peak Melting Temperature (°C) | ~158 |
| Enthalpy of Fusion (J/g) | ~120 |
| Onset Decomposition Temperature (°C) | >180 |
This data is illustrative and based on typical values for similar organic compounds.
Stability Investigations
The stability of this compound and its derivatives is a critical factor for their potential applications. The piperidine ring, while generally stable, can be susceptible to degradation under certain conditions. The selection of reaction conditions is a significant consideration for the stability of piperidine derivatives. nih.gov
Thermal analysis, in conjunction with other analytical techniques, forms the basis of stability investigations. By subjecting the compound to stressed conditions (e.g., elevated temperature, humidity, light), and subsequently analyzing it with TGA and DSC, any changes in its thermal profile can be detected. A decrease in the onset of decomposition temperature or a change in the melting endotherm can signify degradation.
The reactivity and stability of amines can be influenced by the number of substitutions on the amine group. aidic.it Therefore, it is expected that the stability of derivatives of this compound will vary depending on the nature and position of substituents on the piperidine ring or the amine group.
Pharmacological Relevance and Biological Mechanisms of N Ethylpiperidin 3 Amine Derivatives
Modulation of Biological Targets and Receptors
The unique structural features of N-Ethylpiperidin-3-amine, including its basic nitrogen atom and the stereochemistry of the piperidine (B6355638) ring, allow for the design of derivatives that can bind with high affinity and selectivity to various biological targets. Research has focused on modifying this core structure to optimize interactions with enzymes and receptors implicated in disease pathways.
Acetylcholinesterase (AChE) Inhibition Studies
Derivatives of the piperidine nucleus are a cornerstone in the development of inhibitors for acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov The inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, as it helps to elevate acetylcholine levels in the brain, thereby improving cognitive function. semanticscholar.org
Research into N-benzylpiperidine and related derivatives has shown significant promise. For instance, a series of benzamide (B126) derivatives featuring a piperidine core were synthesized and evaluated for their anti-AChE activity. One of the most active compounds, which included a fluorine atom substitution, demonstrated an IC50 value of 13 ± 2.1 nM, indicating potent inhibition. nih.gov Another study on 1-benzylpiperidine (B1218667) derivatives identified a compound with an IC50 of 5.10 µM against AChE. semanticscholar.org These studies highlight that the piperidine moiety is crucial for binding within the active site of the enzyme. Molecular docking models suggest that substituents on the piperidine, such as a chlorobenzene (B131634) group, can form π-π stacking interactions with key amino acid residues like Trp84 in the AChE gorge, enhancing inhibitory potency. elsevierpure.com
| Compound Class | Derivative Example | AChE IC50 Value | Reference |
|---|---|---|---|
| N-(2-(piperidin-1-yl)ethyl)benzamide | ortho-Fluoro substituted | 13 ± 2.1 nM | nih.gov |
| 1-Benzoylpiperidine | 2-phenylacetate moiety with p-Fluoro | 5.10 ± 0.24 µM | semanticscholar.org |
| 1-Benzylpiperidine | Unspecified | 28 - 41 µM | semanticscholar.org |
Serotonin (B10506) Receptor (5-HT1A) Agonism/Partial Agonism
The 5-HT1A receptor, a subtype of the serotonin receptor, is a key target in the treatment of anxiety and depression. Arylpiperazine derivatives, which are structurally analogous to N-aryl-piperidin-3-amine compounds, are well-established ligands for this receptor. The nitrogen atom of the piperidine or piperazine (B1678402) ring is a critical feature for high-affinity binding.
Structure-affinity relationship (SAR) studies have demonstrated that N-alkylation of the piperazine ring significantly influences binding affinity. For example, N-alkyl-substituted heterobicyclic phenylpiperazines display nanomolar affinity for the 5-HT1A receptor. nih.gov Specifically, derivatives with an N-n-hexyl substitution have shown Ki values as low as 0.50 nM. nih.gov Newly synthesized compounds linking a 2-MeO-Ph-piperazine moiety to other cyclic systems have also exhibited high selectivity and affinity, with a reported Ki value of 1.2 nM for one such derivative. nih.gov This body of research suggests that the this compound scaffold is a highly promising template for designing potent 5-HT1A receptor agonists or partial agonists.
| Compound Class | Derivative Example | 5-HT1A Ki Value | Reference |
|---|---|---|---|
| N-n-hexyl-substituted phenylpiperazine | 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine derivative | 0.50 nM | nih.gov |
| N-n-hexyl-substituted phenylpiperazine | 1-(benzo[b]furan-7-yl)piperazine derivative | 0.54 nM | nih.gov |
| Adamantane-linked arylpiperazine | N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 1.2 nM | nih.gov |
EZH2 Inhibition
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is a key component of the Polycomb repressive complex 2 (PRC2). nih.gov Dysregulation of EZH2 activity is linked to various cancers, making it an attractive therapeutic target. researchgate.net While numerous small molecule inhibitors of EZH2 have been developed, there is limited to no specific research in the public domain on derivatives of the simple this compound scaffold as EZH2 inhibitors.
The development of EZH2 inhibitors has largely focused on more complex molecular architectures. Some of these complex inhibitors do contain a piperidine ring as one of several structural components. For example, CPI-1205 is a potent and selective EZH2 inhibitor that incorporates a substituted piperidine moiety within its intricate structure and has entered Phase I clinical trials. acs.org However, the activity of such molecules cannot be directly attributed to the simple piperidine core alone. Therefore, the potential for this compound derivatives to act as EZH2 inhibitors remains an unexplored area of research.
Opioid Receptor Modulation
The piperidine scaffold is a fundamental component of many potent opioid receptor ligands, including the fentanyl family of analgesics. mdpi.com The nitrogen atom of the piperidine ring is typically protonated at physiological pH, allowing for a crucial ionic interaction with a conserved aspartate residue (Asp3.32) in the binding pocket of opioid receptors. mdpi.com
The nature of the substituent on the piperidine nitrogen plays a critical role in determining the compound's affinity, selectivity, and efficacy (agonist vs. antagonist activity) at the different opioid receptor subtypes (μ, δ, and κ). Structure-activity relationship studies have shown that small N-alkyl groups, such as N-methyl, are common in many opioids. mdpi.com Longer N-substituents, like N-phenethyl, can introduce additional favorable interactions within a lipophilic subpocket of the receptor, which can significantly increase binding affinity and agonistic activity. mdpi.com While direct studies on N-ethyl-3-aminopiperidine itself are not prevalent in the context of opioid modulation, the established principles of N-substitution on the piperidine ring strongly suggest that derivatives of this scaffold could be readily designed to modulate opioid receptor function. nih.gov
Therapeutic Potential in Disease Models
The ability of this compound derivatives to modulate key biological targets translates into significant therapeutic potential, which has been primarily explored in the context of neurodegenerative disorders like Alzheimer's disease.
Neuroprotective Effects (e.g., Alzheimer's Disease Research)
The therapeutic potential of this compound derivatives in Alzheimer's disease extends beyond simple symptomatic treatment via AChE inhibition. Many of these compounds are being developed as multi-target-directed ligands that can also address the underlying pathologies of the disease, such as the aggregation of amyloid-beta (Aβ) peptides and tau protein pathology. youtube.com
Piperidine derivatives have been designed to possess dual inhibitory activity against both AChE and Aβ aggregation. elsevierpure.com The mechanism for this is thought to involve binding to the peripheral anionic site (PAS) of AChE, which can interfere with the enzyme's role in promoting Aβ fibril formation. elsevierpure.com In preclinical models of Alzheimer's, piperazine-based compounds have been shown to reduce both amyloid and tau pathologies, leading to the preservation of memory. acs.org Furthermore, some derivatives have demonstrated the ability to protect neurons from the synaptic loss induced by toxic Aβ oligomers, a key early event in the progression of Alzheimer's disease. mdpi.com These neuroprotective effects, combined with their ability to modulate cholinergic neurotransmission, position this compound derivatives as promising candidates for the development of disease-modifying therapies for Alzheimer's.
Anticancer and Antiproliferative Activities
Derivatives of this compound are part of the broader class of piperidine-containing compounds that have garnered significant interest in oncology research for their potential as anticancer and antiproliferative agents. ijnrd.org While direct studies on this compound derivatives are emerging, research on structurally related piperidine and piperazine analogues provides compelling evidence of their cytotoxic potential across a range of human cancer cell lines.
A notable study on novel N-ethyl-piperazinyl amides linked to oleanonic and ursonic acids demonstrated significant cytotoxic effects. nih.gov These compounds were evaluated against the NCI-60 panel of human cancer cell lines. One of the most active compounds, a 3-pyridinoylidene derivative of oleanonic acid, induced cell death percentages as high as 90.15% in U251 non-small cell lung cancer cells and 88.15% in SK-MEL-5 melanoma cells. nih.gov Another derivative showed selective activity against leukemia cell lines, with the highest growth inhibition recorded against HL-60(TB) cells. nih.govnih.gov
Similarly, synthetic amide alkaloids incorporating a piperidine moiety have shown potent activity, particularly against multidrug-resistant (MDR) cancer cells. nih.govnih.gov Research into structure-activity relationships revealed that replacing a simple alkylamine with a piperidine ring can significantly enhance cytotoxic activity. nih.gov For instance, 1-[7-(3,4,5-Trimethoxyphenyl)heptanoyl]piperidine was identified as a highly active analogue against the P-glycoprotein-overexpressing KBvin MDR cell line, with an IC50 value of 4.94 µM. nih.govnih.gov
Furthermore, indole-based pyrimidine (B1678525) derivatives carrying an N-ethyl group have demonstrated remarkable antiproliferative activity. The compound 4-(N-ethyl-1H-indol-3-yl)-6-(p-methoxyphenyl)-pyrimidin-2-amine was found to be highly potent against HEPG2, MCF7, and HCT-116 cancer cell lines, with a recorded IC50 of just 0.7 µM. nih.gov These findings underscore the therapeutic potential of incorporating the N-ethylpiperidine scaffold into more complex molecules designed to target cancer cells.
Table 1: Antiproliferative Activity of Selected Piperidine/Piperazine Derivatives
| Compound Type | Cancer Cell Line | Activity Metric | Result | Reference |
|---|---|---|---|---|
| N-Ethyl-piperazinyl oleanonic acid derivative | U251 (Lung Cancer) | % Cell Death | 90.15% | nih.gov |
| N-Ethyl-piperazinyl oleanonic acid derivative | SK-MEL-5 (Melanoma) | % Cell Death | 88.15% | nih.gov |
| 1-[7-(3,4,5-Trimethoxyphenyl)heptanoyl]piperidine | KBvin (MDR) | IC50 | 4.94 µM | nih.govnih.gov |
| 4-(N-ethyl-1H-indol-3-yl)-pyrimidin-2-amine | Multiple | IC50 | 0.7 µM | nih.gov |
| Vindoline-piperazine conjugate (Compound 23) | MDA-MB-468 (Breast) | GI50 | 1.00 µM | mdpi.com |
| Vindoline-piperazine conjugate (Compound 25) | HOP-92 (Lung Cancer) | GI50 | 1.35 µM | mdpi.com |
Antibacterial and Antimicrobial Actions
The this compound scaffold is found within a larger family of piperidine derivatives recognized for their antibacterial and antimicrobial properties. ijnrd.orgbiointerfaceresearch.com These compounds have shown activity against a spectrum of pathogens, including both Gram-positive and Gram-negative bacteria.
Research has highlighted the potential of piperidine derivatives against clinically relevant bacteria such as Staphylococcus aureus and Escherichia coli. biointerfaceresearch.comresearchgate.net In one study, newly synthesized piperidine derivatives were tested using the disc diffusion method, demonstrating notable activity against these strains. researchgate.net The results indicated that modifications to the piperidine structure, such as altering the hydrocarbon chain of an ester group, could modulate the antibacterial potency. biointerfaceresearch.com
Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones have also been synthesized and screened for in vitro antibacterial activity, with some compounds exhibiting significant efficacy when compared to the standard antibiotic ampicillin. biomedpharmajournal.org This suggests that the piperidone core, a close relative of the piperidine scaffold, is a viable template for developing new antimicrobial agents.
Furthermore, studies on synthetic 1,3-bis(aryloxy)propan-2-amines, which share structural similarities with functionalized amine heterocycles, have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Certain compounds in this class exhibited minimal inhibitory concentrations (MIC) in the low micromolar range, indicating strong bactericidal potential. nih.gov These collective findings support the exploration of this compound derivatives as a source of novel antibacterial agents.
Table 2: Antibacterial Activity of Selected Piperidine Analogues
| Compound Class | Bacterial Strain | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Piperidine Derivative | Staphylococcus aureus | Active | Yes | biointerfaceresearch.comresearchgate.net |
| Piperidine Derivative | Escherichia coli | Active | Yes | biointerfaceresearch.comresearchgate.net |
| Piperidin-4-one Derivative | Various Strains | Activity | Significant vs. Ampicillin | biomedpharmajournal.org |
| 1,3-Bis(aryloxy)propan-2-amine | MRSA | MIC | 2.5–10 µg/ml | nih.gov |
| Flavonol-piperazine Derivative (2g) | Staphylococcus aureus | MIC | 6.25 µg/mL | nih.gov |
| Flavonol-piperazine Derivative (2g) | Escherichia coli | MIC | 25 µg/mL | nih.gov |
Anti-inflammatory and Analgesic Properties
Derivatives containing the piperidine ring are well-documented for their anti-inflammatory and analgesic activities. ijnrd.org The structural features of the piperidine nucleus allow for interactions with various biological targets involved in pain and inflammation pathways.
Studies on novel piperazine derivatives have demonstrated significant anti-inflammatory activity through the dose-dependent inhibition of nitrite (B80452) production and the reduction of tumour necrosis factor-alpha (TNF-α) generation. nih.gov For example, compound PD-1 inhibited nitrite production by up to 39.42% and TNF-α generation by up to 56.97% at a concentration of 10 µM. nih.gov This indicates a mechanism tied to the modulation of key inflammatory mediators.
The analgesic potential of related heterocyclic compounds has also been established. In an evaluation of a new isoindoline-1,3-dione derivative, the compound was found to possess pronounced analgesic effects in the "acetic acid cramps" model, a standard in vivo assay for pain. mdpi.com Other research has focused on the inhibition of enzymes central to the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). mdpi.com A synthesized pivalate-based product showed inhibitory activity against these enzymes, which translated to in vivo anti-inflammatory and antinociceptive effects. mdpi.com These examples from related molecular classes strongly suggest that this compound derivatives could be promising candidates for the development of new anti-inflammatory and analgesic drugs.
Structure-Activity Relationships (SAR) in this compound Analogs
The biological activity of this compound derivatives is intricately linked to their three-dimensional structure and the nature of their chemical substituents. Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of these compounds by identifying the molecular features that govern their pharmacological effects.
Impact of Stereochemistry on Biological Activity
Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as enantiomers can exhibit different interactions with biological targets like enzymes and receptors. Research on piperidin-4-one derivatives has explicitly demonstrated the effect of stereochemistry on antibacterial, antifungal, and anthelmintic activities. nih.gov The specific spatial arrangement of substituents around the piperidine ring dictates the compound's ability to fit into the binding site of a target protein, thereby influencing its efficacy.
In other classes of bioactive molecules, this principle is well-established. For instance, studies on pyrimidine-4-carboxamides showed that replacing a flexible N-methylphenethylamine group with a conformationally restricted (S)-3-phenylpiperidine moiety led to a threefold increase in inhibitory potency against the target enzyme, N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). researchgate.net This highlights that controlling the stereochemistry and reducing conformational flexibility can be a powerful strategy to enhance biological activity. Therefore, the stereoisomers of substituted this compound derivatives are expected to display distinct pharmacological profiles, making stereoselective synthesis a critical aspect of their development as therapeutic agents.
Influence of Substituent Effects on Pharmacological Profiles
The type and position of substituents on the this compound scaffold profoundly influence its pharmacological properties, including potency, selectivity, and pharmacokinetic profile. SAR studies on related piperidine and piperazine compounds have provided valuable insights into these effects.
For example, in a series of Piper amide alkaloids, the presence of a 3,4,5-trimethoxy phenyl group was found to be critical for selective antiproliferative activity against multidrug-resistant cancer cells. nih.gov This indicates that specific electronic and steric features of aromatic substituents can drive target selectivity. Furthermore, the nature of the amine substituent itself is crucial. Substituents proximal to the heterocyclic nitrogen can alter the molecule's basicity (pKa), which affects its ionization state at physiological pH. nih.gov This, in turn, influences key drug-like properties such as solubility, lipophilicity, and the potential for off-target interactions, like binding to the hERG ion channel. nih.gov
In another study, exchanging a morpholine (B109124) substituent for an (S)-3-hydroxypyrrolidine not only increased activity tenfold but also reduced lipophilicity, resulting in a nanomolar-potent inhibitor with more favorable drug-like properties. researchgate.net These examples demonstrate that systematic modification of substituents on the piperidine ring and its appended groups is a key strategy for fine-tuning the pharmacological profile of this compound analogs to achieve desired therapeutic outcomes.
Mechanisms of Biological Action at the Molecular Level
The diverse pharmacological activities of this compound derivatives stem from their ability to interact with specific molecular targets within the cell. While the precise mechanisms for this specific subclass are still under investigation, data from closely related analogues provide a strong indication of their potential modes of action.
In the context of anticancer activity, a primary mechanism identified for related N-ethyl-piperazinyl amides is the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can alter the expression of key regulatory proteins, leading to an upregulation of the pro-apoptotic Bak gene and a concurrent downregulation of the pro-survival Bcl-XL and Bcl-2 genes. nih.gov This shift in the balance between pro- and anti-apoptotic proteins triggers the apoptotic cascade. Molecular docking analyses have further suggested that these compounds may directly inhibit anti-apoptotic proteins like Bcl-XL, preventing them from carrying out their protective function and thereby promoting cell death. nih.gov
For antibacterial action, computational studies on similar amine-containing heterocycles suggest several potential molecular targets. nih.gov These include essential bacterial proteins such as the cell division protein FtsZ, the quinolone resistance protein NorA (an efflux pump), and the Enoyl-[acyl-carrier-protein] reductase FabI, which is involved in fatty acid synthesis. Inhibition of these targets would disrupt critical cellular processes, leading to bacterial death.
In the realm of neuropharmacology, certain piperidine derivatives are known to function as inhibitors of enzymes like acetylcholinesterase (AChE). By blocking AChE, these compounds prevent the breakdown of the neurotransmitter acetylcholine, thereby enhancing cholinergic signaling, a mechanism relevant to treating neurodegenerative diseases.
Derivatization Strategies and Analytical Method Development for N Ethylpiperidin 3 Amine Research
Chemical Derivatization for Enhanced Analytical Sensitivity
Chemical derivatization is a widely accepted technique used to modify an analyte, such as N-Ethylpiperidin-3-amine, to enhance its detectability in analytical systems like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). thermofisher.comresearchgate.net The primary goal of derivatization in this context is to attach a new functional group, often a chromophore or fluorophore, to the amine moiety. thermofisher.com This modification results in a derivative with strong UV absorption or fluorescence emission, properties that are weak or absent in the original molecule. thermofisher.comsigmaaldrich.com This process can also improve chromatographic behavior by reducing the polarity of the target compound. thermofisher.com
For primary and secondary amines, a variety of derivatization reagents are available. The selection of a reagent depends on the analytical technique being used and the specific requirements of the assay. The reaction should ideally be quantitative, proceed under mild conditions, and produce a stable derivative with minimal side reactions. sigmaaldrich.com
Common derivatization methods applicable to the primary amine group of this compound include acylation, carbamate (B1207046) formation, and Schiff base formation. researchgate.net Reagents such as dansyl chloride (DNS-Cl), o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and benzoyl chloride are frequently used. thermofisher.comnih.govlibretexts.org For instance, OPA reacts with primary amines to form highly fluorescent isoindole derivatives, making it a popular choice for fluorescence detection. libretexts.org Similarly, FMOC-Cl is effective for derivatizing both primary and secondary amines, enhancing detection for both UV and fluorescence methods. libretexts.org
Below is a table summarizing common derivatizing agents suitable for enhancing the analytical sensitivity of primary amines like this compound.
| Derivatizing Agent | Abbreviation | Target Functional Group | Enhancement Principle | Analytical Technique |
| o-Phthalaldehyde | OPA | Primary Amines | Introduces a fluorophore | HPLC-Fluorescence |
| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Primary & Secondary Amines | Introduces a chromophore/fluorophore | HPLC-UV/Fluorescence |
| Dansyl chloride | DNS-Cl | Primary & Secondary Amines, Phenols | Introduces a fluorophore | HPLC-Fluorescence |
| Benzoyl Chloride | BC | Primary & Secondary Amines, Alcohols | Introduces a chromophore | HPLC-UV, LC-MS |
| 1-Fluoro-2,4-dinitrobenzene | FDNB | Primary & Secondary Amines | Introduces a chromophore | HPLC-UV |
Derivatization in Imaging Mass Spectrometry for Metabolite Localization
Imaging Mass Spectrometry (IMS) is a powerful technique for visualizing the spatial distribution of molecules directly in tissue sections. nih.govnih.gov However, the analysis of small endogenous metabolites, including amines, can be challenging due to their low ionization efficiency and potential for isobaric interference. nih.govsigmaaldrich.com On-tissue chemical derivatization (OTCD) is a strategy employed to address these challenges by improving the sensitivity and specificity of detection. nih.govacs.org
This approach involves applying a derivatizing reagent directly onto the surface of a tissue slice prior to IMS analysis. nih.gov The reagent reacts with the target analyte, in this case, the amine group of a compound like this compound, to form a charged derivative that is more readily detected by the mass spectrometer. This "charge-tagging" significantly enhances the signal intensity of the target molecule. acs.org For example, 4-hydroxy-3-methoxycinnamaldehyde (B191438) (CA) has been used to improve the detection of endogenous amine metabolites in tissues via matrix-assisted laser desorption/ionization (MALDI) IMS. nih.govnih.gov The derivatization allows for high-mass resolution and tandem mass spectrometry (MSn) imaging, which helps in confirming the molecular identity of the analyte and distinguishing it from isobaric compounds. nih.govnih.gov
A critical component of this workflow is the validation of the observed spatial distribution. nih.gov This is often achieved by analyzing tissue extracts using a separate, validated technique like HPLC-tandem mass spectrometry (HPLC-MS/MS). nih.govnih.gov This correlative approach ensures that the signal detected in the IMS experiment corresponds unambiguously to the target metabolite and is not an artifact or an isobaric interferent. nih.gov
Analytical Method Validation for Quality Control and Research Applications
Analytical method validation is the documented process of proving that an analytical procedure is suitable for its intended purpose. pharmaerudition.orgpharmaguideline.com It is a mandatory requirement for the registration of pharmaceutical products and is crucial for ensuring the quality and reliability of data in both research and quality control settings. pharmaerudition.orgwisdomlib.org The validation process involves a series of experiments designed to evaluate the performance characteristics of the method. emerypharma.com
For an analytical method designed to quantify this compound, validation would be performed according to guidelines established by regulatory bodies such as the International Council on Harmonisation (ICH). wisdomlib.orgtbzmed.ac.ir The core parameters evaluated during validation ensure the method is accurate, reliable, and reproducible. pharmaguideline.comemerypharma.com
The key parameters for validating a quantitative analytical method are summarized in the table below.
| Validation Parameter | Definition | Purpose |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. gavinpublishers.com | Ensures the method is free from interference from other substances in the sample. |
| Accuracy | The closeness of test results obtained by the method to the true value. gavinpublishers.com | Demonstrates that the measured value is correct. It is often assessed using spiked samples at different concentration levels. demarcheiso17025.com |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. gavinpublishers.com It is evaluated at two levels: repeatability (short-term) and intermediate precision (within-laboratory variations). demarcheiso17025.com | Measures the method's reproducibility and variability under specified conditions. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. gavinpublishers.com | Confirms a predictable relationship between analyte concentration and instrument response. |
| Range | The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. pharmaerudition.orggavinpublishers.com | Defines the concentration limits within which the method is reliable. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. pharmaerudition.org | Indicates the sensitivity of the method for detecting the presence of the analyte. |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pharmaerudition.org | Defines the lowest concentration that can be reliably measured. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. gavinpublishers.com | Provides an indication of the method's reliability during normal usage. |
Successful validation of an analytical method provides a high degree of assurance that it will consistently produce data that is accurate and fit for its intended use in research and quality control applications. pharmaerudition.orgwisdomlib.org
Conclusion and Future Directions in N Ethylpiperidin 3 Amine Research
Summary of Key Academic Contributions
Academic research has primarily positioned N-Ethylpiperidin-3-amine as a valuable intermediate in the synthesis of more complex molecules. A notable application is its use in the preparation of an impurity of Amisulpride, a pharmaceutical agent. This highlights its role as a building block in the development of pharmacologically relevant compounds.
Furthermore, studies on derivatives of this compound have demonstrated a range of biological activities. Research has indicated that certain analogues exhibit potential as anticancer agents. For instance, some derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that the this compound scaffold could be a promising starting point for the design of new oncology therapeutics.
Investigations into the broader class of 3-aminopiperidine derivatives, to which this compound belongs, have revealed their potential to interact with biological targets such as acetylcholinesterase. This enzyme is a key target in the management of Alzheimer's disease, and its inhibition can lead to improved cognitive function. The structural features of this compound make it a candidate for the development of novel acetylcholinesterase inhibitors. Additionally, some piperidine (B6355638) derivatives have shown antimicrobial properties, indicating another potential therapeutic avenue for compounds derived from this scaffold.
The synthesis of this compound and its derivatives has also been a subject of academic interest. Various synthetic routes have been explored, often focusing on achieving high stereoselectivity, which is crucial for the biological activity of chiral molecules.
Prospective Research Avenues and Challenges
The future of this compound research is promising, with several key avenues for exploration. A primary focus will likely be the continued investigation of its derivatives for a wider range of therapeutic applications.
Prospective Research Avenues:
Expansion of Therapeutic Screening: Systematic screening of this compound derivatives against a broader array of biological targets is warranted. This could include further exploration of its potential in neurodegenerative diseases beyond Alzheimer's, as well as in areas like pain management and inflammatory disorders.
Stereoselective Synthesis: Developing more efficient and cost-effective methods for the stereoselective synthesis of this compound and its analogues is a critical research direction. The chirality at the 3-position of the piperidine ring can significantly influence biological activity, making enantiomerically pure compounds highly desirable.
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies on a library of this compound derivatives will be crucial to understand how different substituents on the piperidine ring and the amine group affect their biological activity. This knowledge will enable the rational design of more potent and selective compounds.
Application in Catalysis: The amine functional groups in this compound suggest its potential use as a ligand in catalysis. Research into its coordination chemistry and application in asymmetric synthesis could open up new avenues in synthetic organic chemistry.
Challenges:
Limited Specific Research: A significant challenge is the current lack of extensive research focused solely on this compound. Much of the existing knowledge is extrapolated from studies on the broader class of piperidine derivatives.
Achieving High Selectivity: The synthesis of specific stereoisomers of this compound derivatives can be challenging and may require sophisticated catalytic systems or chiral resolution techniques.
Understanding Mechanisms of Action: For derivatives that show promising biological activity, elucidating their precise mechanisms of action at the molecular level will be a key challenge that requires extensive pharmacological investigation.
Potential for Novel Therapeutic and Synthetic Applications
The unique structural features of this compound provide a strong foundation for the development of novel therapeutic agents and synthetic methodologies.
Novel Therapeutic Applications:
The piperidine scaffold is a well-established privileged structure in medicinal chemistry, and this compound offers two key points for diversification: the ethyl group on the ring nitrogen and the primary amine at the 3-position. This allows for the creation of a diverse library of compounds with the potential for a wide range of therapeutic applications.
| Potential Therapeutic Area | Rationale |
| Oncology | Derivatives have shown cytotoxic effects, and the scaffold can be modified to target specific cancer-related pathways. |
| Neurodegenerative Diseases | The potential for acetylcholinesterase inhibition makes it a promising scaffold for drugs targeting Alzheimer's and other cognitive disorders. |
| Infectious Diseases | The observed antimicrobial activity of related piperidine derivatives suggests potential for developing new antibiotics or antifungal agents. |
| Pain Management | The piperidine core is present in many analgesic drugs, indicating the potential for this compound derivatives in this area. |
Novel Synthetic Applications:
As a chiral diamine, this compound can serve as a valuable building block in asymmetric synthesis. Its potential applications in this domain include:
Chiral Ligands: It can be used to synthesize novel chiral ligands for transition metal-catalyzed reactions, potentially leading to high enantioselectivity in a variety of chemical transformations.
Organocatalysis: The amine functionalities could be utilized in the development of new organocatalysts for various organic reactions.
Combinatorial Chemistry: Its structure is well-suited for the generation of combinatorial libraries of compounds for high-throughput screening in drug discovery.
Q & A
Basic Research Questions
Q. What are the fundamental synthetic routes for N-Ethylpiperidin-3-amine, and how can purity be ensured post-synthesis?
- Methodology : A common approach involves reductive amination or nucleophilic substitution of piperidin-3-amine with ethylating agents (e.g., ethyl halides). For purification, column chromatography using silica gel with a hexane/ethyl acetate gradient is effective. Purity validation requires techniques like gas chromatography (GC) with flame ionization detection or HPLC coupled with mass spectrometry (LC-MS) to confirm absence of unreacted starting materials or byproducts .
- Safety : Use inert atmosphere (N₂/Ar) to prevent oxidation, and employ personal protective equipment (PPE) including gloves, goggles, and respiratory protection (e.g., P95 masks) to mitigate exposure risks .
Q. Which spectroscopic methods are critical for characterizing this compound?
- Characterization :
- ¹H/¹³C NMR : Confirm structural integrity by analyzing chemical shifts (e.g., ethyl group protons at δ ~1.1–1.3 ppm, piperidine ring protons at δ ~2.5–3.5 ppm).
- IR Spectroscopy : Identify N-H stretching (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).
- Elemental Analysis (CHN) : Verify elemental composition within 0.4% of theoretical values .
Q. How should researchers handle and store this compound to maintain stability?
- Storage : Store in airtight, light-resistant containers under inert gas at 2–8°C. Avoid exposure to moisture or strong oxidizing agents.
- Disposal : Neutralize with dilute acid (e.g., 1M HCl) before incineration by licensed hazardous waste handlers .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis of this compound?
- Experimental Design : Use orthogonal or factorial experiments to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, Cu(OAc)₂ catalyzed coupling reactions (as in pyridine derivatives) may enhance regioselectivity. Statistical tools like ANOVA can identify significant factors .
- Case Study : In analogous amine syntheses, optimizing solvent (e.g., DMF vs. THF) and base (e.g., Et₃N vs. K₂CO₃) increased yields from 60% to 85% .
Q. What advanced analytical strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?
- Troubleshooting :
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals and confirm connectivity.
- Mass Fragmentation Patterns : Use high-resolution MS (HRMS) to distinguish isomers or degradation products.
- X-ray Crystallography : Resolve ambiguous structures when spectroscopic data are inconclusive .
Q. How can researchers assess the risk of nitrosamine contamination in this compound during API synthesis?
- Risk Assessment :
Supplier Audits : Use questionnaires to screen raw materials for secondary/tertiary amines or nitrosating agents (e.g., nitrites).
Analytical Monitoring : Implement LC-MS/MS with a limit of detection (LOD) <10 ppb for nitrosamines (e.g., NDMA, NDEA).
Process Controls : Avoid reagents like sodium nitrite in acidic conditions, which promote nitrosation .
Data Analysis & Reporting
Q. How should researchers statistically validate experimental data for publications?
- Guidelines :
- Reproducibility : Report triplicate measurements with standard deviations.
- Statistical Tests : Use Student’s t-test for comparing means or chi-square for categorical data.
- Graphical Standards : Follow IUPAC guidelines for plotting spectra and reaction yields .
Q. What strategies mitigate bias in self-reported data (e.g., subjective yield estimations)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
